

"Antibacterial agent 113" as an imidazo-phenanthroline derivative

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Compound of Interest

Compound Name: Antibacterial agent 113

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An In-Depth Technical Guide to **Antibacterial Agent 113**: An Imidazo[4,5-f][1][2]phenanthroline Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Antibacterial Agent 113**, a potent imidazo[4,5-f][1][2]phenanthroline derivative. The document details its synthesis, antibacterial efficacy, DNA cleavage properties, and the experimental methodologies for its evaluation.

Introduction

Antibacterial Agent 113, chemically identified as 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5-f][1][2]phenanthroline, is a novel synthetic compound belonging to the imidazo-phenanthroline class of molecules.[1] This class of compounds is of significant interest in medicinal chemistry due to the planar structure of the phenanthroline core, which facilitates intercalation with DNA.[3] Agent 113 has demonstrated notable antibacterial activity against a range of microorganisms and exhibits DNA cleavage capabilities, suggesting a potential mechanism of action involving the disruption of bacterial genetic material.[1][3]

Synthesis of Antibacterial Agent 113

The synthesis of **Antibacterial Agent 113** is a multi-step process commencing with the synthesis of the core intermediate, 1,10-phenanthroline-5,6-dione. This is followed by the

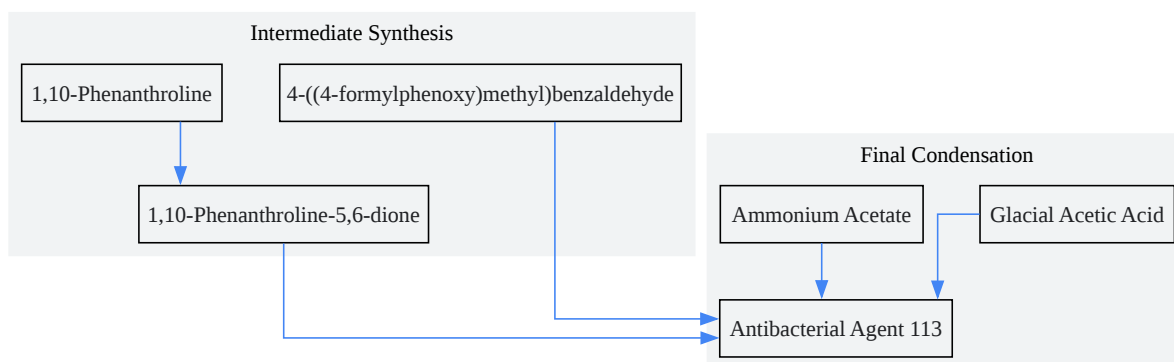
preparation of a key aldehyde intermediate and its subsequent condensation to form the final imidazo-phenanthroline structure.

Synthesis of Intermediates

The synthesis begins with the preparation of 1,10-phenanthroline-5,6-dione from 1,10-phenanthroline. A key aldehyde, 4-((4-formylphenoxy)methyl)benzaldehyde, is also synthesized, which serves as a precursor for the final condensation step.

Final Synthesis of Agent 113 (Compound 3)

The final step involves the condensation of 1,10-phenanthroline-5,6-dione with the synthesized aldehyde in the presence of ammonium acetate and glacial acetic acid. This reaction yields the target molecule, 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5-f][1][2]phenanthroline.



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Caption: Synthetic pathway of **Antibacterial Agent 113**.

Antibacterial Activity

Antibacterial Agent 113 has been evaluated for its in vitro antibacterial activity against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined to quantify its efficacy.

Quantitative Antibacterial Data

The compound exhibits broad-spectrum antibacterial activity, with consistent MIC values against the tested strains.

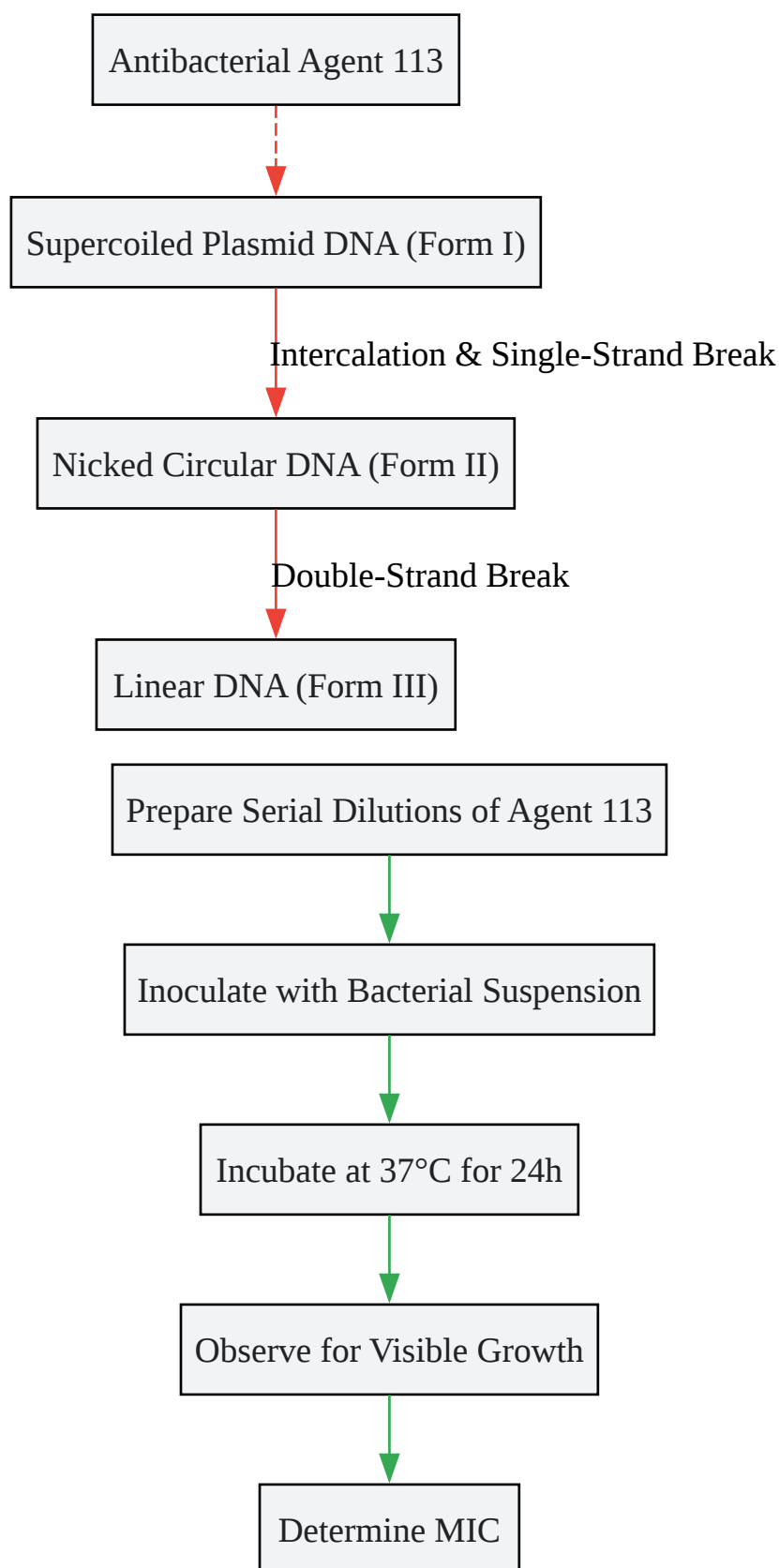
Bacterial Strain	Gram Stain	Minimum Inhibitory Concentration (MIC) (μM) [1]
Pseudomonas aeruginosa	Negative	156.25
Streptococcus mutans	Positive	156.25
Bacillus subtilis	Positive	156.25
Escherichia coli	Negative	156.25
Enterococcus faecalis	Positive	156.25
Salmonella typhimurium	Negative	156.25
Staphylococcus aureus	Positive	156.25

DNA Cleavage Properties

The ability of **Antibacterial Agent 113** to interact with and cleave DNA is a key feature, suggesting a potential mechanism for its antibacterial action. This property was investigated using plasmid DNA.

Mechanism of DNA Cleavage

The planar imidazo-phenanthroline core of Agent 113 is capable of intercalating into the DNA double helix. This interaction can lead to conformational changes and ultimately, cleavage of the phosphodiester backbone, disrupting DNA replication and transcription. Studies with supercoiled pBR322 plasmid DNA have shown that imidazo-phenanthroline derivatives can effectively cleave DNA.[3]



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